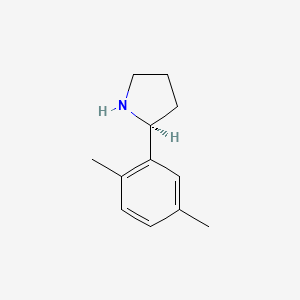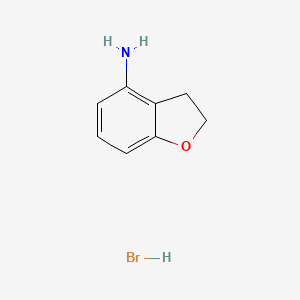
2,3-Dihydrobenzofuran-4-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrobenzofuran-4-amine hydrobromide is a chemical compound that belongs to the class of dihydrobenzofurans. This compound features a benzofuran ring system with an amine group at the 4-position and is typically found in its hydrobromide salt form. The structure of this compound confers unique chemical and biological properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrobenzofuran-4-amine hydrobromide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates has been reported to yield functionalized 2,3-dihydrobenzofuran derivatives . This method offers high chemical yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of hydrobromic acid (HBr) for the formation of the hydrobromide salt, followed by purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydrobenzofuran-4-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrobenzofuran-4-amine hydrobromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-dihydrobenzofuran-4-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to interact with neurotransmitter receptors, influencing the release of dopamine, norepinephrine, and serotonin in the brain . This interaction can result in various pharmacological effects, including mood regulation and neuroprotection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,3-dihydrobenzofuran-4-amine hydrobromide include:
- 2,3-Dihydrobenzofuran
- 4-Amino-2,3-dihydrobenzofuran
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the hydrobromide salt form. This unique structure confers distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
76093-74-8 |
|---|---|
Molekularformel |
C8H10BrNO |
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
2,3-dihydro-1-benzofuran-4-amine;hydrobromide |
InChI |
InChI=1S/C8H9NO.BrH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3H,4-5,9H2;1H |
InChI-Schlüssel |
JPJHWSNRAANQEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC(=C21)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride](/img/structure/B13027176.png)

![6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine](/img/structure/B13027184.png)
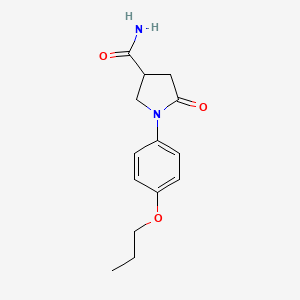
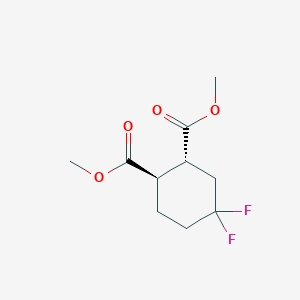
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)

![4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13027239.png)

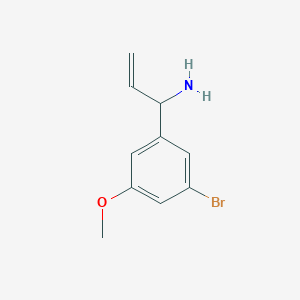
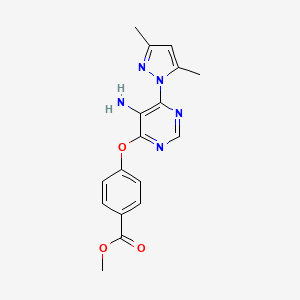
![tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13027266.png)
![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)
